{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxyphenyl}methanol
Overview
Description
{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxyphenyl}methanol is a useful research compound. Its molecular formula is C15H14BrClO3 and its molecular weight is 357.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.98148 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Brominated phenols and their derivatives are pivotal in synthetic chemistry, serving as intermediates in the creation of complex molecules. For instance, the total synthesis of biologically active, naturally occurring dibrominated compounds starting from bromo-dimethoxyphenylmethanol showcases the utility of brominated intermediates in synthesizing compounds with potential biological activities (Akbaba et al., 2010). These methodologies could be relevant for the synthesis or modification of "{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxyphenyl}methanol" for specific scientific applications.
Biological Activities
Bromophenols, particularly from marine sources, exhibit a range of biological activities. A study on bromophenols isolated from the marine alga Rhodomela confervoides identified compounds with moderate antibacterial activity, highlighting the potential of such molecules in developing new antimicrobial agents (Xu et al., 2003). This suggests that derivatives like "this compound" could be explored for their antimicrobial properties.
Antioxidant PropertiesThe antioxidant activity of bromophenols has also been documented, as seen in the isolation and characterization of bromophenols from Rhodomela confervoides. Many of these compounds displayed potent antioxidant activities, indicating their potential utility in preventing oxidative damage in biological systems and food preservation (Li et al., 2011). The structure-activity relationship observed in these studies could inform research into the antioxidant potential of "this compound."
Environmental and Catalytic Applications
Research into the degradation products of UV filters in swimming pools highlights the reactivity of brominated compounds under specific environmental conditions, which could have implications for the environmental stability and degradation pathways of related chemicals, including "this compound" (Manasfi et al., 2015).
Properties
IUPAC Name |
[3-bromo-4-[(3-chlorophenyl)methoxy]-5-methoxyphenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-7,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHSQNWPMMLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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